N-cyclohexyl-3,4-difluorobenzamide
Description
N-cyclohexyl-3,4-difluorobenzamide is a benzamide derivative characterized by a cyclohexylamine group attached to a benzamide core substituted with fluorine atoms at the 3- and 4-positions. Benzamides are a versatile class of compounds with applications ranging from pharmaceuticals (e.g., enzyme inhibitors) to agrochemicals (e.g., pesticides). Key features of this compound include:
- Electron-withdrawing substituents: The 3,4-difluoro substitution pattern may enhance metabolic stability and influence electronic interactions with biological targets.
- Lipophilic cyclohexyl group: Likely to improve membrane permeability compared to smaller alkyl or aryl substituents.
Properties
IUPAC Name |
N-cyclohexyl-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO/c14-11-7-6-9(8-12(11)15)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGSNACNMGOKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3,4-difluorobenzamide typically involves the reaction of 3,4-difluorobenzoic acid with cyclohexylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3,4-difluorobenzamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atoms on the benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the ring.
Nucleophilic Substitution: The amide group can undergo nucleophilic substitution reactions, where a nucleophile attacks the carbonyl carbon, leading to the formation of new compounds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron (Fe) as a catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under basic conditions to facilitate the reaction.
Major Products Formed
Electrophilic Aromatic Substitution: The major products include brominated derivatives of this compound.
Nucleophilic Substitution: The major products depend on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-3,4-difluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: The compound’s unique chemical properties make it useful in the synthesis of advanced materials, such as polymers and coatings.
Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an antagonist or inhibitor, binding to the active site of a target protein and blocking its activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pharmacological Analogs: CI-1040 (PD184352)
Structure: 2-(2-Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide . Key Features:
- Substituted with a 2-chloro-4-iodophenylamino group and cyclopropymethoxy side chain.
- Activity : Potent MEK inhibitor (IC₅₀ = 17 nM) with high selectivity for ERK pathway inhibition .
- Pharmacokinetics: Low oral bioavailability due to extensive oxidative metabolism (14 metabolites identified); its acid metabolite, PD-0184264 (zapnometinib), exhibited improved bioavailability and advanced to clinical development .
Comparison with Target Compound :
- Structural Differences: The target compound lacks the bulky phenylamino and cyclopropymethoxy groups, which are critical for CI-1040’s MEK binding.
- Implications : The absence of these groups may reduce MEK inhibition but could enhance solubility or alter target selectivity.
Agrochemical Analogs: Diflubenzuron and Fluazuron
Diflubenzuron: N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide . Fluazuron: N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide . Key Features:
- Activity : Insect growth regulators targeting chitin synthesis.
- Structural Motifs : Difluoro-substituted benzamide core with aryl/heteroaryl substituents.
Comparison with Target Compound :
- Functional Groups : The target compound’s cyclohexyl group replaces the urea-linked aryl moieties in diflubenzuron/fluazuron.
Substituted Benzamides with Methoxy Groups
N-cyclohexyl-3,4-dimethoxybenzamide :
- Structure : Methoxy groups at 3- and 4-positions on the benzamide core.
N-(3,4-dimethoxyphenyl)-4-fluorobenzamide :
- Structure : Combines methoxy and fluoro substituents on distinct aromatic rings.
Comparison with Target Compound :
- Electronic Effects : Fluorine’s electronegativity may improve metabolic stability compared to methoxy groups.
- Lipophilicity : Cyclohexyl vs. aryl substituents could influence solubility and pharmacokinetics.
Opioid Analogs: Dichlorobenzamide Derivatives
3,4-Dichloro-N-(2-(diethylamino)cyclohexyl)-N-methylbenzamide (U-49900) :
- Structure: Dichloro substitution and a methylated diethylamino-cyclohexyl group.
- Activity : Opioid receptor agonist with structural similarity to fentanyl analogs.
Comparison with Target Compound :
- Substituent Effects : Dichloro vs. difluoro substitution alters electronic and steric properties, impacting receptor binding.
- Amine Group : Methylation and diethyl substitution in U-49900 contrast with the target’s unmodified cyclohexylamine, likely reducing opioid activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
